![molecular formula C24H18ClN3O8 B12464352 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(4'-nitrobiphenyl-4-yl)amino]-4-oxobutanoate](/img/structure/B12464352.png)
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(4'-nitrobiphenyl-4-yl)amino]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both nitro and chloro functional groups, making it a subject of interest for researchers in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of chlorinated biphenyl compounds, followed by esterification and carbamoylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing advanced reactors and purification systems. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making it feasible for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: Reduction reactions can convert nitro groups to amines, using reagents like hydrogen gas and palladium catalysts.
Substitution: The chloro group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include amines, nitroso compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate involves its interaction with specific molecular targets and pathways. The nitro and chloro groups can participate in various biochemical interactions, potentially inhibiting or modifying the activity of enzymes and proteins. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-nitrophenol
- 4-Nitrophenyl chloroformate
- 2-Chloro-4-nitrophenyl-α-D-maltotrioside
Uniqueness
Compared to similar compounds, 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate stands out due to its dual nitro and chloro functionalities, which provide unique reactivity and potential for diverse applications. Its complex structure allows for multiple points of chemical modification, making it a versatile compound in research and industrial contexts.
Eigenschaften
Molekularformel |
C24H18ClN3O8 |
|---|---|
Molekulargewicht |
511.9 g/mol |
IUPAC-Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 4-[4-(4-nitrophenyl)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C24H18ClN3O8/c25-20-10-5-17(13-21(20)28(34)35)22(29)14-36-24(31)12-11-23(30)26-18-6-1-15(2-7-18)16-3-8-19(9-4-16)27(32)33/h1-10,13H,11-12,14H2,(H,26,30) |
InChI-Schlüssel |
GVAIEKPBLRTDSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


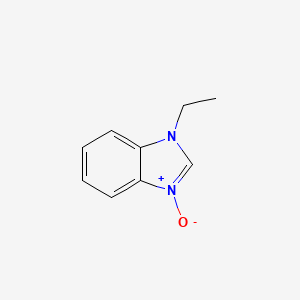
![3-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-10H-1,5-methanopyrido[1,2-d][1,4]diazocin-10-one](/img/structure/B12464275.png)
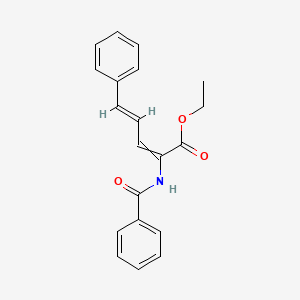
![5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12464284.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12464292.png)
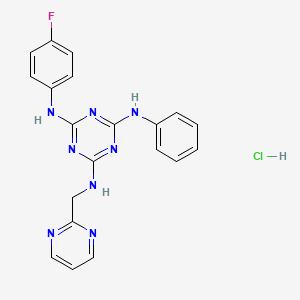

![2-{4-[(3,4-dimethylphenoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12464318.png)
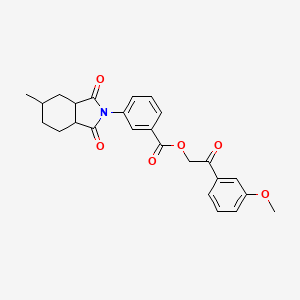

![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464335.png)
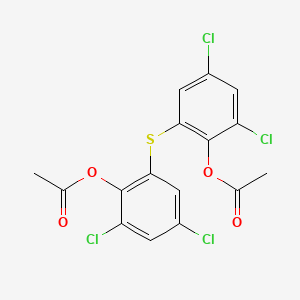
![3,8A-Dimethyl-5-methylidene-4H,4AH,6H,7H,8H,9H,9AH-naphtho[2,3-B]furan-2-one](/img/structure/B12464355.png)
![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol](/img/structure/B12464360.png)
